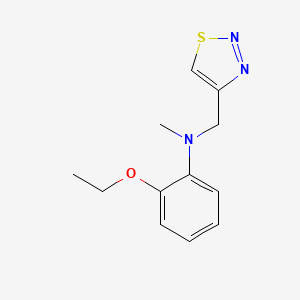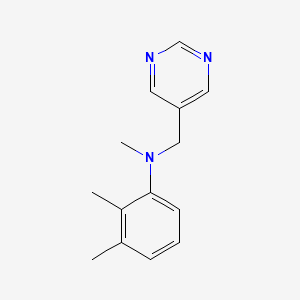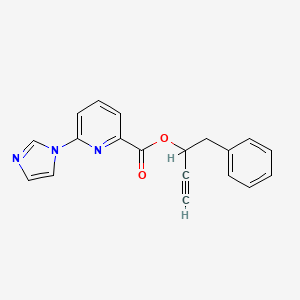
2-(Quinolin-4-ylamino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-4-ylamino)cyclopentan-1-ol, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in natural products and synthetic compounds. QCA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
The mechanism of action of 2-(Quinolin-4-ylamino)cyclopentan-1-ol is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to bind to the TRPC5 ion channel and inhibit its activity, which may lead to a reduction in calcium influx and downstream signaling pathways. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to activate the GPR35 receptor, which may lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the activation of receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune system function.
実験室実験の利点と制限
One advantage of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol in laboratory experiments is its potency and specificity for ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel and a specific activator of the GPR35 receptor. However, one limitation of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for the use of 2-(Quinolin-4-ylamino)cyclopentan-1-ol in scientific research. One area of interest is the study of the role of TRPC5 ion channels in neurological disorders, such as epilepsy and Parkinson's disease. 2-(Quinolin-4-ylamino)cyclopentan-1-ol may also be useful in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(Quinolin-4-ylamino)cyclopentan-1-ol may be useful in the study of the immune system and its role in cancer development and progression.
合成法
2-(Quinolin-4-ylamino)cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 4-aminophenylcyclopentanol with quinoline in the presence of a catalyst. Other methods include the reaction of cyclopentanone with 4-aminophenylhydrazine followed by cyclization with quinoline.
科学的研究の応用
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein kinases. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel, which is involved in a variety of physiological processes. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to bind to and activate the GPR35 receptor, which is involved in immune system regulation.
特性
IUPAC Name |
2-(quinolin-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13(14)16-12-8-9-15-11-5-2-1-4-10(11)12/h1-2,4-5,8-9,13-14,17H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTXXWHWCUVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-ylamino)cyclopentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)

![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)
![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)